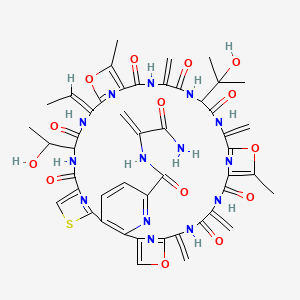

Berninamycin C

Description

Properties

IUPAC Name |

(17Z)-N-(3-amino-3-oxoprop-1-en-2-yl)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N14O14S/c1-12-26-46-61-32(24(9)76-46)42(71)52-19(4)37(66)62-34(48(10,11)73)43(72)54-21(6)45-60-31(23(8)75-45)41(70)51-18(3)36(65)53-20(5)44-57-28(15-74-44)33-25(13-14-27(55-33)38(67)50-17(2)35(49)64)47-58-29(16-77-47)39(68)59-30(22(7)63)40(69)56-26/h12-16,22,30,34,63,73H,2-6H2,1,7-11H3,(H2,49,64)(H,50,67)(H,51,70)(H,52,71)(H,53,65)(H,54,72)(H,56,69)(H,59,68)(H,62,66)/b26-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCSIEQRVFOZHA-ZRGSRPPYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48N14O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Stereochemical Assignment

Spectroscopic Methodologies for Structural Characterization

The structural elucidation of Berninamycin C and its analogs has been heavily reliant on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provide complementary information essential for piecing together the intricate structure of this thiopeptide antibiotic.

High-Resolution Mass Spectrometry (HRESIMS, FAB-MS/MS) Applications

High-resolution mass spectrometry, particularly Fast Atom Bombardment Mass Spectrometry (FAB-MS), has been a cornerstone in the analysis of the berninamycin family of compounds. nih.gov FAB-MS has been instrumental in determining the molecular weights of these complex peptides and providing initial structural hypotheses. For this compound, FAB-MS results have been pivotal in postulating its unique structural feature: the presence of only one dehydroalanine (B155165) unit attached to the carboxyl carbon of the pyridine (B92270) ring. nih.govacs.org This distinguishes it from other berninamycins. nih.gov

Table 1: Application of Mass Spectrometry in Berninamycin Analysis

| Mass Spectrometry Technique | Application in Berninamycin Analysis | Key Findings for this compound |

| FAB-MS | Determination of molecular weight and initial structural postulation. nih.gov | Postulated to have one fewer dehydroalanine unit at the pyridine core compared to other analogs. nih.govacs.org |

| HRESIMS | Provides high-accuracy mass measurements to determine elemental composition. mdpi.com | Used to determine the molecular formula of related thiopeptides, aiding in structural confirmation. mdpi.com |

| MS/MS | Sequencing of the peptide backbone and localization of post-translational modifications through fragmentation analysis. nih.govresearchgate.net | General methodology applied to the berninamycin class to elucidate connectivity. nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including 13C NMR, COSY, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of complex natural products like this compound. sinica.edu.twtandfonline.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to assemble the molecular framework and determine the stereochemistry of the berninamycins. nih.govmdpi.com

The structures of berninamycins B, C, and D were investigated using ¹³C NMR in conjunction with FAB-MS. nih.gov ¹³C NMR provides crucial information about the carbon skeleton of the molecule, identifying the chemical environment of each carbon atom. ksu.edu.sa

2D NMR experiments provide further detailed structural information by revealing correlations between different nuclei. libretexts.orgslideshare.net

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems of adjacent protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different structural fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly important for determining the three-dimensional structure and stereochemistry of the molecule. sinica.edu.tw

Core Structural Features of Berninamycins

The berninamycins, including this compound, are classified as thiopeptide antibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov They are characterized by a highly modified and rigidified scaffold.

The 35-membered Macrocyclic Thiopeptide Scaffold

A defining characteristic of the berninamycin family is a large, 35-membered macrocyclic peptide backbone. nih.gov This macrocycle is formed from a precursor peptide that undergoes extensive post-translational modifications. nih.gov This large ring structure is a notable feature that distinguishes the berninamycins from other thiopeptides which often possess smaller macrocycles, such as the 26-membered rings of thiocillin (B1238668) and thiostrepton (B1681307), or the 29-membered ring of GE37468. nih.gov

Delineation of Structural Variants and Analogs Related to this compound

This compound is part of a family of closely related structural analogs produced by Streptomyces bernensis. nih.gov These variants typically differ in the degree of post-translational modifications, such as hydroxylation or the number of dehydroalanine residues.

Berninamycin A : The parent compound of the family, featuring a β-hydroxyvaline unit in its cyclic peptide loop. nih.gov

Berninamycin B : Differs from Berninamycin A by having a valine unit instead of the β-hydroxyvaline. nih.gov

Berninamycin D : Characterized by having two fewer dehydroalanine units attached to the carboxyl carbon of the pyridine ring compared to Berninamycin A. nih.gov

The structural distinction of this compound lies in it having only one dehydroalanine unit at the carboxyl carbon of the pyridine, positioning it as an intermediate in terms of the number of these residues compared to Berninamycin A and D. nih.govacs.org The study of these natural analogs provides valuable insights into the biosynthetic pathway of berninamycins and the structure-activity relationships within this class of antibiotics.

Table 2: Key Structural Differences among Berninamycin Analogs

| Compound | Key Differentiating Feature |

| Berninamycin A | Contains a β-hydroxyvaline residue. nih.gov |

| Berninamycin B | Contains a valine residue instead of β-hydroxyvaline. nih.gov |

| This compound | Postulated to have one dehydroalanine unit at the pyridine core. nih.govacs.org |

| Berninamycin D | Has two fewer dehydroalanine units at the pyridine core. nih.gov |

Elucidation of Berninamycins B and D

Berninamycins B, C, and D are minor metabolites produced by Streptomyces bernensis. nih.govillinois.edu Their structures were primarily determined using 13C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS). nih.govillinois.edu

Berninamycin B was identified as a deoxy analog of berninamycin A. The key structural difference is the presence of a valine residue in the cyclic peptide portion, in place of the β-hydroxyvaline found in berninamycin A. nih.govillinois.edu

The structural elucidation of these minor berninamycins was further supported by the analysis of their biosynthetic gene cluster, which shows high homology to that of berninamycin A. frontiersin.org

| Compound | Key Structural Feature | Method of Elucidation |

| Berninamycin B | Valine instead of β-hydroxyvaline | 13C NMR, FAB-MS |

| This compound | One less dehydroalanine unit | FAB-MS |

| Berninamycin D | Two fewer dehydroalanine units | 13C NMR, FAB-MS |

Characterization of Novel Cyclic and Linear Berninamycin Analogs (e.g., Berninamycins F-K)

Berninamycins G, H, and I were isolated from Streptomyces sp. CPCC 203702. researchgate.net Their linear nature represents a significant structural departure from the previously known cyclic berninamycins. researchgate.net

Berninamycins J and K were obtained through heterologous expression of the berninamycin biosynthetic gene cluster in Streptomyces albus J1074. researchgate.net These compounds are also linear and display variations in their peptide sequence. researchgate.net

The post-translational modification cascade leading to the mature berninamycin scaffold can be interrupted, resulting in these linear variants. researchgate.netpnas.org These linear metabolites have undergone most of the other post-translational modifications, including the formation of thiazole (B1198619) and oxazole (B20620) rings, as well as dehydroalanine and dehydrobutyrine residues. researchgate.net

| Analog | Key Structural Feature | Significance |

| Berninamycins G, H, I, J, K | Linear peptide backbone | First identified linear berninamycin analogs |

| Bernitrilecin | Nitrile (-C≡N) group | First nitrile-bearing thiopeptide |

| Berninamycin H | 1-(oxazol-2-yl)ethan-1-one group | Novel functional group in a linear thiopeptide |

| Berninamycin I | Methylated oxoacetate moiety | Unique structural modification |

Absolute Configuration Determination via Marfey's Method

The determination of the absolute stereochemistry of the amino acid residues within the berninamycin analogs is crucial for a complete structural assignment. Marfey's method is a widely used and effective technique for this purpose. acs.orgnih.govmdpi.com The procedure involves the acid hydrolysis of the peptide to its constituent amino acids, followed by derivatization with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) or its D-enantiomer. acs.org The resulting diastereomeric derivatives are then separated and analyzed by High-Performance Liquid Chromatography (HPLC), allowing for the assignment of the original amino acid's stereochemistry by comparing their retention times to those of standard amino acids. acs.org

Mechanism of Action at the Molecular and Cellular Level

Inhibition of Bacterial Protein Synthesis

Berninamycin C is a potent inhibitor of bacterial protein synthesis. acs.orgmicrobenotes.com This inhibition is the primary mechanism through which it achieves its antibacterial activity against Gram-positive bacteria. researchgate.net The mode of action of berninamycin is linked to that of other thiopeptide antibiotics, such as thiostrepton (B1681307), which are known to interfere with the function of the bacterial ribosome. researchgate.netnih.gov The process of protein synthesis involves multiple complex steps, including initiation, elongation, and termination. sigmaaldrich.com this compound disrupts this cascade, specifically by interfering with the functions of the large ribosomal subunit. nih.govresearchgate.net

Specific Ribosomal Target Interaction

The antibacterial activity of this compound stems from its precise interaction with specific components of the bacterial ribosome.

This compound selectively targets the large 50S ribosomal subunit in bacteria. nih.govresearchgate.net This is a common characteristic for many classes of antibiotics that inhibit protein synthesis, including macrolides and oxazolidinones. microbenotes.comsigmaaldrich.com The binding of this compound to the 50S subunit is a critical first step that leads to the subsequent disruption of protein production. nih.govresearchgate.net The structural rigidity of the thiopeptide's macrocycle is believed to be important for this binding. nih.gov

More specifically, this compound binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. researchgate.netnih.gov This binding site is located in a region of the ribosome known as the GTPase center, which is crucial for the function of elongation factors during protein synthesis. nih.gov The interaction with the 23S rRNA-L11 complex is a hallmark of this class of thiopeptides. researchgate.netnih.gov Protein L11 itself binds to a specific region of the 23S rRNA, and this combined structure creates the binding pocket for the antibiotic. nih.gov

The binding of this compound to the 23S rRNA-L11 complex directly affects various functions associated with the ribosomal A-site (aminoacyl site). researchgate.netnih.gov The A-site is where the incoming aminoacyl-tRNA (the molecule carrying the next amino acid) binds during the elongation cycle of protein synthesis. sigmaaldrich.com By interacting with the 23S rRNA-L11 complex, which is functionally and spatially close to the A-site, this compound is thought to sterically hinder the proper binding or positioning of aminoacyl-tRNA. This interference effectively halts the addition of new amino acids to the growing polypeptide chain, thereby inhibiting protein synthesis. microbenotes.comnih.gov

Comparative Analysis with Other Ribosome-Targeting Thiopeptides (e.g., Thiostrepton, Nosiheptide)

The mechanism of this compound can be better understood by comparing it with other well-studied thiopeptides that also target the ribosome, such as Thiostrepton and Nosiheptide (B1679978).

However, despite sharing a general binding location, the precise interactions and binding modes are differentiated by their molecular structures. This compound possesses a larger, 35-membered macrocycle, whereas Thiostrepton and Nosiheptide have a 26-membered macrocycle. researchgate.netnih.gov This size difference suggests that while they occupy the same general cleft on the ribosome, the specific contact points with the 23S rRNA and protein L11, as well as their orientation within the binding pocket, are likely distinct. Research on Thiostrepton suggests it may sit closer to the ribosome surface rather than deep within the rRNA-L11 cleft. nih.gov While the precise binding orientation for this compound is not fully elucidated, the structural differences inherently create differentiated binding footprints within the shared target site.

Data Tables

Table 1: Comparative Analysis of Ribosome-Targeting Thiopeptides

| Feature | This compound | Thiostrepton | Nosiheptide |

|---|---|---|---|

| Primary Target | Bacterial Protein Synthesis | Bacterial Protein Synthesis | Bacterial Protein Synthesis |

| Ribosomal Subunit | 50S | 50S | 50S |

| Specific Binding Site | 23S rRNA-L11 Complex | 23S rRNA-L11 Complex | 23S rRNA-L11 Complex |

| Affected Ribosomal Site | A-site functions | A-site functions | A-site functions |

| Macrocycle Size | 35-membered | 26-membered | 26-membered |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Berninamycin A |

| Berninamycin B |

| This compound |

| Chloramphenicol |

| Clindamycin |

| Doxycycline |

| Erythromycin |

| Lincomycin |

| Linezolid |

| Nosiheptide |

| Oxazolidinones |

| Roxithromycin |

| Siomycin |

| Sparsomycin |

| Streptomycin |

| Telithromycin |

| Tetracyclines |

| Thiostrepton |

| Tobramycin |

Investigation of Other Molecular Interactions (e.g., FOXM1 inhibition, Proteasome Activity)

Evaluation of Specificity and Structural Determinants for Activity

The specificity of berninamycin for its primary ribosomal target and its lack of off-target effects on FOXM1 and the proteasome are dictated by its unique structural features. The structural determinants for the proteasome inhibitory activity of thiazole (B1198619) antibiotics have been investigated, providing a clear basis for the observed inactivity of berninamycin in this regard.

Berninamycin is characterized by a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded within a large, 35-atom peptidyl macrocycle. nih.gov This is distinct from the trithiazolylpyridine cores within 26-atom macrocycles typical of proteasome-inhibiting thiopeptides like thiostrepton. nih.gov The larger and structurally different macrocycle of berninamycin is optimized for binding to its target on the bacterial 50S ribosome. nih.gov

The structure of this compound, specifically, is postulated to differ from Berninamycin A by having only one dehydroalanine (B155165) unit attached to the carboxyl carbon of the pyridine (B92270) ring, as opposed to the two found in Berninamycin A. nih.gov While this alteration affects its primary antibacterial potency, the fundamental macrocyclic architecture that distinguishes it from proteasome-inhibiting thiopeptides is retained. The rigidity and conformation of the macrocyclic loop are critical for biological activity, and alterations can lead to a loss of function. nih.gov For instance, the creation of linearized versions of berninamycin results in compounds with significantly reduced antibacterial potency, highlighting the importance of the constrained, macrocyclic structure for target interaction. rsc.org

Mechanisms of Self Resistance in Producing Organisms

Ribosomal RNA Methylation as a Defense Mechanism

A primary self-resistance strategy in S. bernensis involves the enzymatic modification of its own ribosomes, the target of berninamycin. researchgate.netfrontiersin.org This modification prevents the antibiotic from binding and inhibiting protein synthesis.

Role of 23S rRNA Methylase (BerJ)

The genetic blueprint for berninamycin production, the biosynthetic gene cluster (BGC), contains a specific gene, berJ, that encodes a 23S rRNA methyltransferase. researchgate.netnih.gov This enzyme is homologous to methyltransferases found in other thiopeptide-producing organisms, such as the one responsible for thiostrepton (B1681307) resistance. researchgate.netnih.gov The BerJ enzyme catalyzes the specific methylation of the 23S ribosomal RNA. researchgate.netfrontiersin.orgunivie.ac.at This post-transcriptional modification is a targeted defense mechanism to alter the antibiotic's binding site. researchgate.netfrontiersin.org

Prevention of Thiopeptide Binding to Modified Ribosomes

Berninamycin, like other related thiopeptides, functions by binding to the complex formed by the 23S rRNA and the ribosomal protein L11 on the 50S ribosomal subunit. researchgate.netfrontiersin.orgnih.gov The methylation of the 23S rRNA by the BerJ enzyme sterically hinders or alters the conformation of this binding pocket. researchgate.netfrontiersin.org This modification effectively prevents berninamycin from attaching to the ribosome, rendering the ribosome and thus the organism resistant to the antibiotic's inhibitory action. researchgate.netfrontiersin.orgunivie.ac.at This mechanism of resistance through RNA methylation is a known strategy against various ribosome-targeting antibiotics. researchgate.net

Genetic Basis of Self-Resistance

The foundation of self-resistance in S. bernensis is encoded within its DNA. The berninamycin biosynthetic gene cluster (BGC) is a contiguous stretch of genes responsible for both the synthesis of the antibiotic and the organism's self-protection. researchgate.netnih.gov

The berninamycin BGC in S. bernensis is an 11-gene cluster spanning approximately 12.9 kilobases. nih.gov This cluster, designated berA-J, contains all the necessary genetic information for producing the complex berninamycin molecule. researchgate.netnih.gov Crucially, this cluster also includes the berJ gene, which provides the primary mechanism of self-resistance through rRNA methylation. researchgate.netnih.gov The presence of this resistance gene within the BGC ensures that the machinery for protection is co-regulated and co-expressed with the antibiotic production machinery. nih.gov The close proximity of genes related to protein synthesis near the berninamycin BGC further suggests a coordinated genetic strategy for managing the production and resistance to this potent protein synthesis inhibitor. oup.com

| Gene Cluster Components | Function |

| berA-I | Genes responsible for the biosynthesis of the berninamycin scaffold. nih.gov |

| berJ | Encodes the 23S rRNA methyltransferase responsible for self-resistance. researchgate.netnih.gov |

Implications for Bioactivity and Resistance Evolution

The self-resistance mechanism in S. bernensis has broader implications for the bioactivity of berninamycin and the general evolution of antibiotic resistance. The evolution of a dedicated resistance gene in tandem with the antibiotic's biosynthetic pathway highlights a fundamental principle in the biology of antibiotic-producing organisms. frontiersin.org This co-evolution ensures the producer's survival and may also play a role in the chemical ecology of its environment, potentially giving it a competitive advantage over other microbes. acs.org

The study of such innate resistance mechanisms provides valuable insights into how resistance can emerge and spread. The horizontal transfer of resistance genes, like berJ, to other bacteria is a significant concern in clinical settings. Understanding the molecular basis of this resistance can inform the development of strategies to overcome it, such as designing new antibiotic derivatives that can bypass this modification or developing inhibitors of the resistance-conferring enzymes themselves.

Preclinical in Vitro Biological Activities and Structure Activity Relationships Sar

Antibacterial Activity

Berninamycin C, a member of the thiopeptide class of antibiotics, demonstrates notable antibacterial activity, primarily targeting Gram-positive bacteria. researchgate.netrsc.orgnih.gov Thiopeptides, including berninamycin and its analogs, have garnered significant research interest due to their effectiveness against drug-resistant pathogens. researchgate.net This class of antibiotics has shown promising in vitro activity against challenging strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.netresearchgate.net

Specifically, berninamycin has a recorded Minimum Inhibitory Concentration (MIC) of 6.3 µM against Bacillus subtilis and 10.9 µM against MRSA. nih.gov The antibacterial action of berninamycins is attributed to their ability to inhibit protein synthesis in susceptible bacteria. researchgate.netresearchgate.net They achieve this by binding to the 50S ribosomal subunit, a mechanism shared with other thiopeptide antibiotics. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of Berninamycin

| Bacterium | Strain | MIC (µM) |

|---|---|---|

| Bacillus subtilis | - | 6.3 nih.gov |

| Staphylococcus aureus | MRSA | 10.9 nih.gov |

The structure of this compound is intrinsically linked to its antibacterial efficacy. A key feature is its 35-membered macrocyclic ring, which embeds a unique oxazolyl-thiazolyl-pyridine core. nih.govresearchgate.net The rigidity of this macrocycle is crucial for its biological activity. nih.gov

Studies involving structural analogs have shed light on these structure-activity relationships. For instance, linear versions of berninamycins, such as berninamycins J and K, which lack the macrocyclic structure, exhibit reduced antibacterial potency compared to their cyclic counterparts, berninamycins A and B. rsc.org This finding underscores the importance of the cyclic scaffold for effective antibacterial action.

Furthermore, specific modifications to the residues within the macrocycle can significantly impact activity. The conversion of a methyloxazoline to a methyloxazole within the macrocyclic framework is important for potency. An analog containing the methyloxazoline was found to be inactive as an antibiotic, suggesting that the structural rigidity at this position is vital for binding to the bacterial 50S ribosome. nih.gov

Antiviral Activity

Recent research has unveiled the antiviral potential of this compound and its derivatives against certain RNA viruses. In vitro studies have demonstrated their inhibitory effects on Zika Virus (ZIKV) and Influenza A Virus (IAV). researchgate.net

This compound, along with its analogs berninamycin D, F, G, H, and I, displayed excellent anti-ZIKV activities, with IC50 values ranging from 4.4 to 10.5 μmol/L. researchgate.net This was notably more potent than the positive control, ribavirin, which had an IC50 of 49.2 μmol/L. researchgate.net Additionally, this compound showed strong anti-IAV activity with an IC50 value of 15.6 μmol/L. researchgate.net

Table 2: In Vitro Antiviral Activity of this compound and Analogs

| Virus | Compound | IC50 (µM) |

|---|---|---|

| Zika Virus (ZIKV) | This compound | 6.93 ± 0.82 researchgate.net |

| Zika Virus (ZIKV) | Berninamycin D | 4.37 ± 0.53 researchgate.net |

| Zika Virus (ZIKV) | Berninamycin F | 10.45 ± 0.15 researchgate.net |

| Zika Virus (ZIKV) | Berninamycin G | 7.38 ± 0.45 researchgate.net |

| Zika Virus (ZIKV) | Berninamycin H | 5.52 ± 0.60 researchgate.net |

| Zika Virus (ZIKV) | Berninamycin I | 6.08 ± 0.53 researchgate.net |

| Influenza A Virus (IAV) | This compound | 15.6 researchgate.net |

| Influenza A Virus (IAV) | Berninamycin F | 3.2 researchgate.net |

Investigations into various berninamycin analogs have provided insights into the structural determinants of their antiviral activity. Both cyclic and linear forms of berninamycins have demonstrated anti-ZIKV and anti-IAV properties. researchgate.net

Notably, berninamycin F, a cyclic thiopeptide, and berninamycins G, H, and I, which are linear thiopeptides, all exhibited potent anti-ZIKV activity. researchgate.net In the context of anti-IAV activity, berninamycin F was particularly potent with an IC50 of 3.2 μmol/L, which was stronger than that of this compound (15.6 μmol/L). researchgate.net The linear analogs, berninamycins G and H, also showed significant anti-IAV (H1N1) activities with IC50 values of 7.3 and 18.3 μM, respectively. researchgate.net This suggests that while the macrocyclic structure is critical for antibacterial action, both cyclic and certain linear structures can confer potent antiviral effects.

Other Observed In Vitro Biological Modulations

Beyond its direct antimicrobial and antiviral effects, the broader class of thiopeptide antibiotics, to which this compound belongs, is recognized for a range of other interesting biological activities. researchgate.net While specific modulatory effects of this compound itself are a subject of ongoing research, the general class is known to interact with fundamental cellular processes. For instance, their primary mechanism of inhibiting bacterial protein synthesis involves binding to a specific region of the bacterial ribosome, a complex of ribosomal protein L11 and 23S rRNA. researchgate.netmicrobiologyresearch.org This interaction halts essential protein production in bacteria. researchgate.net

Advanced Methodologies and Research Approaches in Berninamycin Studies

Genomic and Bioinformatic Tools (e.g., antiSMASH) for BGC Identification and Analysis

The discovery and characterization of berninamycin and its derivatives are heavily reliant on genomic and bioinformatic tools. At the forefront of these is antiSMASH (antibiotics and Secondary Metabolite Analysis SHell), a comprehensive platform for identifying and analyzing biosynthetic gene clusters (BGCs) in microbial genomes. numberanalytics.comsecondarymetabolites.org

Researchers utilize antiSMASH to mine the genomes of bacteria, such as Streptomyces species, for potential BGCs that encode for secondary metabolites like berninamycin. nih.govjmicrobiol.or.kr The platform works by identifying highly conserved gene sequences characteristic of specific BGC families. jmicrobiol.or.kr For instance, analysis of the Streptomyces bernensis UC 5144 genome led to the identification of an 11-gene cluster responsible for berninamycin production. pnas.orgresearchgate.net This cluster, spanning 12.9 kb, contains the structural gene berA and genes encoding enzymes for post-translational modifications, such as dehydratases (berB, berC) and a cytochrome P450 hydroxylase (berH). researchgate.netresearchgate.net

Genome mining with tools like antiSMASH has also revealed berninamycin-like BGCs in other bacterial strains. For example, a thiopeptide BGC with 94% similarity to the berninamycin cluster was found in Streptomyces terrae sp. nov. researchgate.net Similarly, analysis of the human microbiome has uncovered BGCs homologous to the berninamycin BGC from Streptomyces bernensis. nih.gov

These bioinformatic approaches not only identify the BGC but also provide initial predictions about the roles of individual genes and the potential chemical structure of the resulting metabolite. jmicrobiol.or.kr This information is crucial for guiding further experimental work, including heterologous expression and genetic manipulation.

Table 1: Key Bioinformatic Tools in Berninamycin Research

| Tool | Function | Application in Berninamycin Studies |

| antiSMASH | Identifies and annotates secondary metabolite BGCs. numberanalytics.comsecondarymetabolites.org | Identification of the berninamycin BGC in S. bernensis and other strains. nih.govpnas.org |

| ClusterFinder | Predicts BGCs in genomic data. numberanalytics.com | Initial screening of genomes for potential thiopeptide BGCs. nih.gov |

| BLAST | Compares gene and protein sequences. | Analysis of individual genes within the berninamycin BGC to determine homology and predict function. researchgate.net |

| PRISM | Predicts BGCs and their associated natural products. numberanalytics.com | Complements antiSMASH in predicting the chemical class of metabolites from a BGC. jmicrobiol.or.kr |

LC-MS/MS for Metabolite Profiling and Dereplication

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable analytical technique for studying Berninamycin C. nih.gov This powerful method allows for the separation, detection, and structural characterization of berninamycin and its analogs from complex biological mixtures, such as fermentation broths. mdpi.comlcms.cz

In the context of berninamycin research, LC-MS/MS is used for metabolite profiling, which involves the comprehensive analysis of all detectable small molecules in a sample. nih.gov High-resolution LC-MS analysis can distinguish between different berninamycin derivatives. For example, when the berninamycin gene cluster was expressed in Streptomyces venezuelae, LC-MS analysis revealed the production of a compound with a 2-Da mass increase compared to berninamycin A, indicating a structural modification. nih.gov

Dereplication is another critical application of LC-MS/MS. This process aims to rapidly identify known compounds in a crude extract, thereby avoiding the time-consuming process of re-isolating and re-characterizing them. frontiersin.org By comparing the retention times and MS/MS fragmentation patterns of metabolites in an extract to those in databases or of authentic standards, researchers can quickly identify known berninamycins. nih.govnih.gov For instance, HPLC-MS analysis of extracts from Streptomyces sp. Je 1–79 and Je 1–613 identified peaks corresponding to berninamycin A and B. researchgate.net The mass spectrum of berninamycin A showed a characteristic [M+H]⁺ ion at m/z 1146.3484. researchgate.net

The sensitivity of LC-MS/MS also enables the detection of minor metabolites. While this compound was not observed in 50-mL expression cultures of S. lividans expressing the berninamycin gene cluster, the technique was sensitive enough to detect small quantities of berninamycin D. researchgate.netnih.gov

Table 2: LC-MS/MS Parameters for Berninamycin Analysis (Illustrative)

| Parameter | Value/Setting | Purpose |

| Column | Shimadzu Shim-pack FC-ODS (3.0 mm I.D. x 75 mm L.) | Separation of berninamycin derivatives based on polarity. lcms.cz |

| Mobile Phase | Gradient of water with heptafluorobutyric acid and acetonitrile. lcms.cz | Elution of compounds from the column. |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Generation of positively charged ions for mass analysis. lcms.cz |

| Mass Analyzer | Orbitrap, Quadrupole Time-of-Flight (QTOF), or Triple Quadrupole (QqQ) | High-resolution mass measurement and fragmentation for structural elucidation. mdpi.com |

| Scan Mode | Full scan for profiling; Product ion scan (MS/MS) for structural analysis and dereplication. | Acquisition of mass spectra. |

Site-Directed Mutagenesis and Genetic Engineering for Biosynthetic Studies

Site-directed mutagenesis and other genetic engineering techniques are fundamental for elucidating the biosynthetic pathway of berninamycin. nih.gov These methods involve making specific, targeted changes to the genes within the berninamycin BGC to understand their function. neb.com

By inactivating or altering specific genes, researchers can observe the resulting changes in metabolite production, thereby inferring the role of the modified gene. For example, mutations were introduced into the berA structural gene, which encodes the precursor peptide for berninamycin. pnas.org When threonine residues at positions 3, 4, and 5 of the BerA prepeptide were mutated to alanine (B10760859) (T3A, T4A, and T5A), the effects on antibiotic production were studied. pnas.org The T4A and T5A mutants failed to produce any detectable macrocyclic products, highlighting the critical role of these residues in the post-translational modification cascade. pnas.org In contrast, the T3A mutant still produced the fully processed 35-membered ring, indicating that this residue is not essential for macrocyclization. pnas.org

Genetic engineering is also crucial for heterologous expression, which involves transferring the entire berninamycin BGC from its native producer into a more genetically tractable host organism, such as Streptomyces lividans or Streptomyces albus. pnas.orgfrontiersin.org The successful production of berninamycins A and B in S. lividans and S. coelicolor confirmed the identity and completeness of the cloned gene cluster. rsc.org Interestingly, expressing the same cluster in S. albus J1074 resulted in the production of two new linearized berninamycins, J and K, suggesting the involvement of host-specific enzymes in the final cyclization steps. rsc.org This approach not only validates the function of the BGC but can also lead to the generation of novel derivatives. frontiersin.org

These genetic manipulation techniques, often combined with recombineering and CRISPR/Cas9 technology for more efficient gene editing, are powerful tools for dissecting the intricate enzymatic steps of berninamycin biosynthesis. nih.gov

In Vitro Transcription/Translation Assays for Mechanism of Action

To investigate the mechanism of action of this compound, researchers employ in vitro transcription/translation (ivTT) assays. mdpi.com These cell-free systems reconstitute the essential components of protein synthesis, allowing for the direct assessment of an antibiotic's effect on this fundamental process. nih.gov

The principle behind these assays is to monitor the production of a reporter protein, such as eGFP (enhanced green fluorescent protein) or luciferase, from a DNA template in the presence and absence of the compound being tested. nih.govmdpi.com A decrease in the reporter protein signal indicates inhibition of either transcription or translation.

Studies have shown that berninamycin acts as a potent inhibitor of protein synthesis. pnas.org Specifically, it targets the 50S ribosomal subunit, similar to the well-characterized thiopeptide thiostrepton (B1681307). nih.govmicrobiologyresearch.orgnih.gov Berninamycin binds to the complex formed by the 23S ribosomal RNA and the ribosomal protein L11, thereby interfering with functions associated with the ribosomal A site. microbiologyresearch.orgnih.gov This binding event ultimately blocks protein elongation.

The utility of ivTT assays extends to screening and prioritizing microbial extracts. A novel screening approach, termed Ψ-footprinting, was developed to identify producers of protein synthesis inhibitors. nih.gov This method led to the prioritization of several actinomycetes strains, and subsequent ivTT assays confirmed that their extracts possessed protein synthesis inhibitory properties. nih.gov HPLC-MS analysis then identified the active compound in strain Tü 2108 as this compound, validating the screening approach. nih.govoup.com These assays provide a direct and sensitive method to confirm the biological activity of berninamycin and to elucidate its specific molecular target within the bacterial ribosome. mdpi.com

Future Research Directions and Translational Potential

Elucidation of Undefined Host-Dependent Enzymatic Roles in Thiopeptide Biosynthesis

The biosynthesis of thiopeptides is a complex process involving post-translational modifications of a ribosomally synthesized precursor peptide. nih.govrsc.org While the core biosynthetic machinery has been largely identified, the precise roles of all enzymes, particularly those that may be host-dependent, are not fully understood. nih.gov Heterologous expression of the berninamycin biosynthetic gene cluster in different Streptomyces hosts has been shown to yield not only berninamycins A and B but also novel linearized forms. nih.gov This suggests the involvement of undefined host-dependent enzymes in the maturation or degradation of the berninamycin scaffold. nih.gov

Future research should focus on identifying and characterizing these enigmatic enzymes. A combination of proteomics, transcriptomics, and genetic knockout studies in various host organisms could reveal their specific functions. Understanding these host-dependent factors is crucial for optimizing the production of berninamycin and for preventing the formation of less active linear byproducts. nih.gov Furthermore, this knowledge could be harnessed to generate novel thiopeptide analogs through the controlled manipulation of these enzymatic pathways.

High-Resolution Structural Biology of Berninamycin-Target Interactions (e.g., Cryo-EM of Ribosomal Complex)

Berninamycin is known to target the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis. nih.govfrontiersin.org While the general mechanism is understood, high-resolution structural data of the berninamycin-ribosome complex is lacking. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large biomolecular complexes at near-atomic resolution.

Obtaining a high-resolution cryo-EM structure of berninamycin C bound to the bacterial ribosome would provide invaluable insights into its precise binding mode. This would allow for the identification of key molecular interactions between the antibiotic and its ribosomal RNA and protein components. mdpi.com Such detailed structural information is a prerequisite for the rational design of more potent and selective berninamycin analogs. By understanding the structure-activity relationships at a molecular level, medicinal chemists can design modifications to the berninamycin scaffold that enhance its binding affinity and efficacy.

Rational Design and Biosynthetic Engineering of Novel Berninamycin Analogs with Enhanced Biological Profiles

The complex structure of berninamycin presents both challenges and opportunities for medicinal chemistry. While total synthesis is difficult, biosynthetic engineering offers a promising alternative for generating novel analogs. researchgate.netnih.gov By manipulating the genes in the berninamycin biosynthetic cluster, it is possible to introduce modifications to the precursor peptide and the subsequent post-translational modification steps. nih.gov This can lead to the creation of a library of berninamycin derivatives with altered biological properties.

The goal of such rational design and biosynthetic engineering efforts would be to develop analogs with enhanced characteristics, such as:

Improved solubility: Poor aqueous solubility is a common limitation of thiopeptides. mdpi.com

Enhanced potency: Modifications that increase the binding affinity for the ribosome could lead to more potent antibiotics.

Broadened spectrum of activity: Alterations to the molecule might allow it to overcome resistance mechanisms or target a wider range of bacterial pathogens.

Reduced off-target effects: A more selective interaction with the bacterial ribosome could minimize potential side effects.

| Engineering Strategy | Potential Outcome | Reference |

| Precursor peptide mutagenesis | Introduction of novel amino acids, leading to altered macrocycle structure and activity. | researchgate.net |

| Modification of tailoring enzymes | Altered patterns of methylation, oxidation, or glycosylation, potentially improving solubility and potency. | nih.govacs.org |

| Hybrid biosynthesis | Combining genes from different thiopeptide biosynthetic pathways to create entirely new molecular scaffolds. | nih.gov |

Development of Synthetic Biology Platforms for Optimized Production and Diversification

The native production of this compound by Streptomyces bernensis may not be optimal for large-scale industrial manufacturing. Synthetic biology offers a powerful toolkit for developing optimized production platforms. youtube.com This involves the transfer of the berninamycin biosynthetic gene cluster into a more tractable and high-yielding host organism, such as Escherichia coli or a genetically engineered strain of Streptomyces. nih.gov

Key aspects of developing such a platform include:

Refactoring the gene cluster: Optimizing codon usage, promoter strength, and the arrangement of genes within the cluster to maximize expression levels.

Metabolic engineering of the host: Modifying the host's metabolism to increase the supply of precursor molecules required for berninamycin biosynthesis.

Fermentation process optimization: Fine-tuning culture conditions, such as media composition, temperature, and pH, to enhance product yield. creative-diagnostics.commdpi.com

These synthetic biology platforms would not only facilitate the cost-effective production of this compound but also serve as a chassis for the rapid generation and screening of novel analogs created through biosynthetic engineering. nih.govnih.gov

Exploration of Specific Molecular Targets and Pathways for Potentially Broader Therapeutic Applications

While the primary antibacterial target of berninamycin is the ribosome, the broader therapeutic potential of thiopeptides is an active area of research. nih.gov Thiopeptides have demonstrated a range of biological activities, including anticancer, antiplasmodial, and immunosuppressive effects. mdpi.comnih.gov The specific molecular targets and pathways responsible for these other activities are not yet fully elucidated.

Q & A

Q. What is the chemical structure of Berninamycin C, and how does it differ from other Berninamycin analogs (e.g., Berninamycin A)?

this compound belongs to the thiopeptide family, characterized by a macrocyclic scaffold with thiazole and oxazole rings. Unlike Berninamycin A (C₅₁H₅₁N₁₅O₁₅S, MW 1146.1), this compound likely lacks specific posttranslational modifications (e.g., pyridothiazolopyridinium chromophore) due to variations in its biosynthetic gene cluster (BGC) . Structural elucidation requires high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to compare with known analogs like Berninamycin J/K, which exhibit linearized structures in non-native hosts .

Q. What is the primary mechanism of action of this compound against Gram-positive bacteria?

this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the complex of 23S rRNA and ribosomal protein L11. This interaction disrupts GTPase activity associated with elongation factor G (EF-G), leading to ribosomal stalling. Unlike thiostrepton, this compound shows weaker inhibition of guanosine polyphosphate synthesis (e.g., ppGpp) in the ribosomal A-site .

Q. How is this compound biosynthesized in Streptomyces species?

The biosynthesis involves a posttranslational modification cascade:

Pre-peptide encoding : The ber BGC encodes a precursor peptide with conserved serine/threonine residues.

Enzymatic modifications : Dehydration (serine/threonine to dehydroalanine/amide), cyclodehydration (thiazole/oxazole formation), and methylation.

Macrocyclization : A conserved dehydrogenase catalyzes pyridine ring formation.

Disruption of the ber cluster in heterologous hosts (e.g., Streptomyces albus) yields linear derivatives (e.g., Berninamycin J/K) .

Advanced Research Questions

Q. What experimental approaches are recommended to study this compound's ribosomal binding specificity?

- GTPase assays : Measure EF-G-dependent GTP hydrolysis in E. coli ribosomes with/without this compound. Use thiostrepton-resistant Bacillus megaterium MJ1 ribosomes (lacking L11 protein) as controls to confirm target specificity .

- Footprinting studies : Use chemical probes (e.g., dimethyl sulfate) to identify rRNA regions protected by this compound binding .

Q. How can researchers address contradictions between in vitro and in vivo potency of this compound?

In vitro assays often underestimate potency due to:

- Experimental conditions : Suboptimal Mg²⁺/polyamine concentrations in cell-free translation systems .

- Resistance mechanisms : Producer strains (e.g., Streptomyces bernensis) methylate 23S rRNA at adenine residues, rendering ribosomes resistant. Validate findings using ribosomes from non-producer strains (e.g., E. coli) .

Q. What strategies are effective for structural modification of this compound to enhance antibacterial activity?

Q. How can this compound be reliably detected in microbial cultures?

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) and monitor for [M+H]⁺ ions at m/z 1146.1 (Berninamycin A) or analogous masses for this compound .

- Bioassays : Employ Bacillus subtilis PbmrC-lacZ reporter strains to detect ribosomal inhibition .

Critical Considerations for Researchers

- Reproducibility : Variations in this compound yields across heterologous hosts (e.g., S. albus vs. S. lividans) suggest host-specific enzymes influence final products .

- Ethical reporting : Disclose conflicting data (e.g., in vitro vs. in vivo efficacy) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.